Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate
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Overview
Description
Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methylamino group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-fluorobenzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a methylamino group under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 2-fluoro-4-(methylamino)-5-nitrosobenzoate: Contains a nitroso group instead of a nitro group.
Methyl 2-fluoro-4-(methylamino)-5-chlorobenzoate: Contains a chlorine atom instead of a nitro group.
Methyl 2-fluoro-4-(methylamino)-5-bromobenzoate: Contains a bromine atom instead of a nitro group.
Uniqueness: Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9FN2O4 |
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Molecular Weight |
228.18 g/mol |
IUPAC Name |
methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3 |
InChI Key |
BICJDAHZPWXTKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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